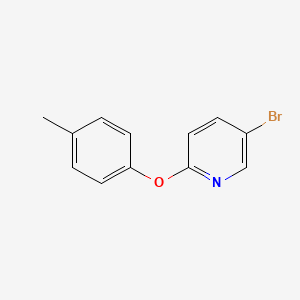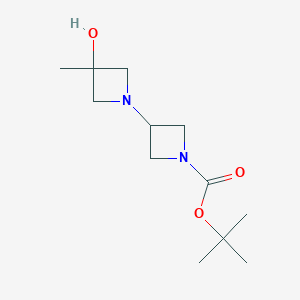
3-(3-hidroxi-3-metil-azetidin-1-il)azetidina-1-carboxilato de tert-butilo
Descripción general
Descripción
“Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 2567504-96-3 . It has a molecular weight of 216.28 . The compound is stored at 4°C and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O3/c1-9(2,3)15-8(13)12-6-10(14,7-12)5-11-4/h11,14H,5-7H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 216.28 . It is stored at a temperature of 4°C . The physical form of this compound is oil .Aplicaciones Científicas De Investigación
Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica del “3-(3-hidroxi-3-metil-azetidin-1-il)azetidina-1-carboxilato de tert-butilo”, centrándose en varias aplicaciones únicas:
Inmunomodulación
Este compuesto se puede utilizar para preparar inhibidores de la Janus quinasa 3 (JAK3), que son objetivos para la inmunosupresión y el rechazo de trasplantes. Los inhibidores de JAK3 también se utilizan para tratar trastornos inflamatorios, trastornos autoinmunes y cáncer .
Terapia antiviral
Es útil en la preparación de una segunda clase de inhibidores de la proteasa del VHC que son efectivos en el tratamiento de la infección por VHC genotipo 1 .
Agentes antibacterianos
El compuesto se puede utilizar para sintetizar nuevos compuestos aminoglucósidos con actividad antibacteriana, contribuyendo al desarrollo de nuevos antibióticos .
Terapéutica cardiovascular
Los derivados bicíclicos de himbacina se pueden preparar a partir de este compuesto, que actúan como antagonistas del receptor 1 activado por proteasa (PAR-1) y se predice que son inhibidores del receptor cannabinoide (CB2). Estos son útiles para el tratamiento de la prevención secundaria del síndrome coronario agudo (SCA), infarto de miocardio o accidente cerebrovascular trombótico, o enfermedad arterial periférica .
Tratamiento del cáncer
Se pueden sintetizar derivados bicíclicos de azaciclobencilamina, como las piridopirimidinas, que modulan la actividad de la fosfoinositol 3-cinasa (PI3K). Estos compuestos son útiles en el tratamiento de enfermedades asociadas con PI3K, incluido el cáncer .
Trastornos neurodegenerativos
Se ha sugerido que los compuestos relacionados actúan como inhibidores tanto de la β-secretasa como de la acetilcolinesterasa, previniendo la agregación del péptido beta-amiloide y la formación de fibrillas a partir de Aβ 1-42, lo que es significativo en la investigación de la enfermedad de Alzheimer .
Síntesis de productos naturales
El compuesto sirve como precursor de productos naturales biológicamente activos como la Indiacen A y la Indiacen B, que tienen aplicaciones en diversas actividades biológicas .
Ciencia de materiales
Aunque no está directamente relacionado con este compuesto específico, se han evaluado estructuras similares para su potencial en aplicaciones de ciencia de materiales, como estudios de migración específica y análisis de productos de oxidación .
Safety and Hazards
The safety information available indicates that this compound has the following hazard statements: H302, H315, H318, H335 . These codes correspond to specific types of hazards associated with the compound. For example, H302 indicates that the compound is harmful if swallowed, and H315 means it causes skin irritation .
Propiedades
IUPAC Name |
tert-butyl 3-(3-hydroxy-3-methylazetidin-1-yl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)13-5-9(6-13)14-7-12(4,16)8-14/h9,16H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWAVTVUXCSETO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C2CN(C2)C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1397931.png)
![Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate](/img/structure/B1397932.png)
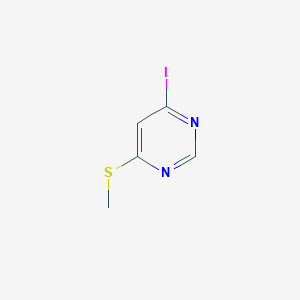
![Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1397934.png)
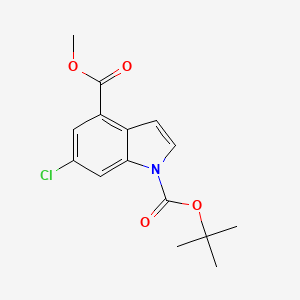
![3-[2-(Oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde](/img/structure/B1397937.png)
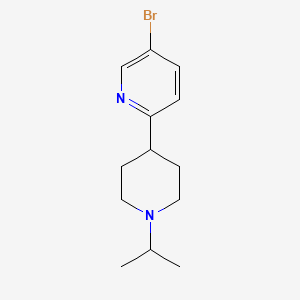
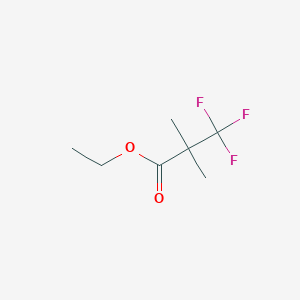
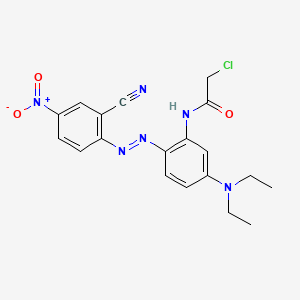
![4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1397942.png)
